molecular formula C20H40O2 B164432 Methyl 17-methyloctadecanoate CAS No. 55124-97-5

Methyl 17-methyloctadecanoate

Cat. No.: B164432
CAS No.: 55124-97-5
M. Wt: 312.5 g/mol
InChI Key: MASZVQKLIMRPFY-UHFFFAOYSA-N
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Description

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester with the molecular formula C20H40O2. . This compound is part of the family of fatty acid methyl esters, which are commonly used in various industrial and research applications.

Scientific Research Applications

Methyl 17-methyloctadecanoate has several applications in scientific research:

Safety and Hazards

The safety data sheet for Methyl 17-methyloctadecanoate indicates that it is stable and combustible. It is incompatible with strong oxidizing agents . For more detailed safety and hazard information, please refer to the safety data sheet .

Mechanism of Action

Target of Action

Methyl 17-methyloctadecanoate is a type of branched-chain saturated fatty acid

Mode of Action

The exact mode of action of this compound is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane structure, and signaling pathways. It may also influence gene expression by modulating the activity of transcription factors .

Biochemical Pathways

This compound, being a fatty acid, is likely to be involved in fatty acid metabolism. This includes beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which is then used in the citric acid cycle for energy production .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

As a fatty acid, it may play a role in energy production, cell membrane integrity, and signal transduction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C .

Biochemical Analysis

Biochemical Properties

Methyl 17-methyloctadecanoate plays a role in biochemical reactions primarily as a substrate or intermediate in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, releasing 17-methyloctadecanoic acid. This interaction is crucial for the compound’s incorporation into metabolic pathways involving fatty acids. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating lipid metabolism, which is essential for maintaining cellular energy balance and membrane integrity. The compound may impact cell signaling pathways, particularly those related to lipid signaling, by altering the availability of fatty acid derivatives that act as signaling molecules. Furthermore, this compound can affect gene expression by regulating the transcription of genes involved in lipid metabolism and transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate or inhibit enzymes involved in lipid metabolism, such as lipases and esterases. This binding interaction can lead to changes in enzyme activity, influencing the breakdown and synthesis of lipids. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can significantly impact lipid metabolism, leading to changes in lipid levels and distribution within tissues. High doses of this compound may also cause toxic or adverse effects, such as disruptions in cellular homeostasis and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be hydrolyzed by lipases and esterases to release 17-methyloctadecanoic acid, which can then be incorporated into various lipid molecules such as triglycerides and phospholipids. The compound may also influence metabolic flux by altering the availability of fatty acid derivatives that serve as substrates for other metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within cells, influencing its overall impact on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, particularly in terms of lipid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 17-methyloctadecanoate can be synthesized through the esterification of 17-methyloctadecanoic acid with methanol in the presence of a catalyst. The reaction typically requires heating and a controlled reaction time to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The catalyst used can vary, but common choices include sulfuric acid or other strong acids that facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-methyloctadecanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction typically yields alcohols.

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacking the branched structure.

    Methyl 16-methyloctadecanoate: Another branched-chain fatty acid methyl ester with a methyl group at a different position.

Uniqueness

Methyl 17-methyloctadecanoate is unique due to its specific branching at the 17th carbon, which can influence its physical and chemical properties. This branching can affect its melting point, solubility, and reactivity compared to straight-chain analogs .

Properties

IUPAC Name

methyl 17-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZVQKLIMRPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339161
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55124-97-5
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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